Octylamine
Overview
Description
C8H19N . It is a primary amine characterized by a straight-chain alkyl group attached to an amino group. Octylamine is a colorless liquid with a strong, fishy odor and is slightly soluble in water but miscible with organic solvents like ethanol and ether. It is commonly used in organic synthesis, pharmaceuticals, and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
For instance, it reacts with ethyl cyanoacetate in the synthesis of 2-cyano-N-octylacetamide .
Mode of Action
Octylamine’s mode of action is primarily through its interactions with other substances in chemical reactions. In the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate
Biochemical Pathways
It is used in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (qds), suggesting it may play a role in the formation of these structures .
Pharmacokinetics
Its physical properties such as boiling point (175-177 °c), melting point (-5 to -1 °c), and density (0782 g/mL at 25 °C) are known .
Result of Action
The result of this compound’s action depends on its application. For instance, in the synthesis of 2-cyano-N-octylacetamide, the reaction of this compound with ethyl cyanoacetate results in the formation of the desired compound . In the context of quantum dots (QDs), this compound helps in the formation of a polymer coating that makes the QDs water-soluble .
Biochemical Analysis
Biochemical Properties
Octylamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant with ethyl cyanoacetate to synthesize 2-cyano-N-octylacetamide
Molecular Mechanism
It’s known that this compound can react with ethyl cyanoacetate to synthesize 2-cyano-N-octylacetamide
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. This compound is known to be used in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (QDs) to make them water-soluble , suggesting that it may have some stability in these settings.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Transport and Distribution
This compound is used to synthesize amphiphilic copolymers for polymer coating of quantum dots (QDs), suggesting that it may be transported and distributed within cells in association with these QDs .
Subcellular Localization
Given its use in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (QDs), it may be localized in areas of the cell where these QDs are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylamine can be synthesized through several methods:
Reduction of Octanenitrile: One common method involves the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Octyl Halides: Another method is the reaction of octyl halides (e.g., octyl chloride) with ammonia or primary amines under elevated temperatures and pressures.
Hydroamination of Alkenes: This involves the addition of ammonia to octenes in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of octanenitrile. This process is efficient and yields high-purity this compound. The reaction is carried out under high pressure and temperature conditions, with hydrogen gas and a suitable catalyst .
Chemical Reactions Analysis
Octylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Acylation: It reacts with acyl chlorides or anhydrides to form amides.
Alkylation: this compound can be alkylated to form secondary and tertiary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acylating Agents: Acyl chlorides, anhydrides.
Alkylating Agents: Alkyl halides, alkyl sulfates.
Major Products Formed:
This compound Oxide: Formed through oxidation.
Octylamides: Formed through acylation.
Secondary and Tertiary Amines: Formed through alkylation
Scientific Research Applications
Octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various compounds.
Biology: this compound is used in the synthesis of surfactants and detergents, which are essential in biological research for cell lysis and protein extraction.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including myeloperoxidase inhibitors and other therapeutic agents.
Industry: this compound is used in the production of lubricants, corrosion inhibitors, and as a curing agent for epoxy resins
Comparison with Similar Compounds
Octylamine can be compared with other similar compounds such as:
Hexylamine (C6H15N): A shorter-chain primary amine with similar chemical properties but lower boiling point and solubility.
Decylamine (C10H21N): A longer-chain primary amine with higher boiling point and solubility.
Dodecylamine (C12H27N): An even longer-chain primary amine with further increased boiling point and solubility.
Uniqueness of this compound:
Optimal Chain Length: this compound’s chain length provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Reactivity: Its primary amine group makes it highly reactive and suitable for a wide range of chemical reactions
This compound stands out due to its balanced properties and wide range of applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQPZZOEVPZRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Record name | OCTANAMINE | |
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Related CAS |
142-95-0 (hydrochloride) | |
Record name | Octylamine | |
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DSSTOX Substance ID |
DTXSID8021939 | |
Record name | 1-Octanamine | |
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Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | OCTANAMINE | |
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Record name | 1-Octanamine | |
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Record name | Octylamine | |
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Vapor Pressure |
0.96 [mmHg] | |
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CAS No. |
111-86-4, 68037-94-5, 1173022-14-4 | |
Record name | OCTANAMINE | |
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Record name | Amines, C8-18 and C18-unsatd. alkyl | |
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Record name | 1-Octanamine | |
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Record name | Octylamine | |
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